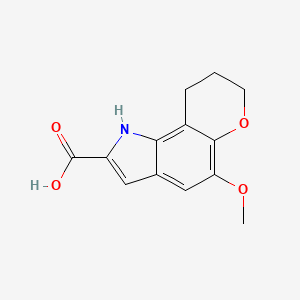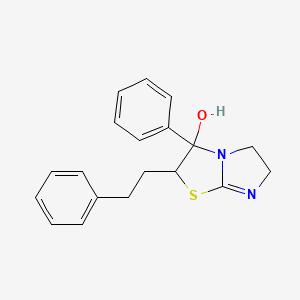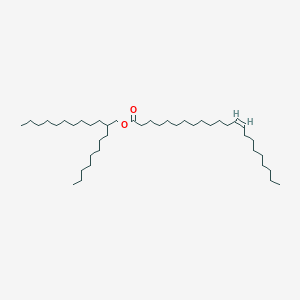
2-Octyldodecyl erucate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octyldodecyl erucate is a synthetic ester formed from the reaction between 2-octyldodecanol and erucic acid (13-docosenoic acid). This compound is primarily used in cosmetic formulations due to its excellent emollient properties, which help to soften and smooth the skin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Octyldodecyl erucate is synthesized through an esterification reaction between 2-octyldodecanol and erucic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require several hours to complete.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using efficient separation techniques to isolate the desired ester. The final product is then purified through distillation or other purification methods to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Octyldodecyl erucate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized under specific conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield 2-octyldodecanol and erucic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis may involve sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids and aldehydes.
Reduction: 2-Octyldodecanol and erucic acid.
Hydrolysis: 2-Octyldodecanol and erucic acid.
Wissenschaftliche Forschungsanwendungen
2-Octyldodecyl erucate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its biocompatibility and potential use in drug delivery systems.
Medicine: Explored for its skin-conditioning properties in dermatological formulations.
Industry: Widely used in cosmetics and personal care products as an emollient to improve skin texture and hydration
Vergleich Mit ähnlichen Verbindungen
2-Octyldodecyl erucate can be compared with other similar esters, such as:
Isopropyl myristate: Another common emollient used in cosmetics, known for its lightweight texture and quick absorption.
Cetyl palmitate: Used for its moisturizing properties and ability to enhance the texture of formulations.
Octyl stearate: Provides similar emollient benefits but with different sensory characteristics.
Uniqueness: this compound stands out due to its specific combination of 2-octyldodecanol and erucic acid, which provides a unique balance of emollient properties and skin compatibility. Its long-chain structure contributes to its effectiveness in forming a protective barrier on the skin, making it particularly suitable for use in high-performance skincare products .
Eigenschaften
| 88103-59-7 | |
Molekularformel |
C42H82O2 |
Molekulargewicht |
619.1 g/mol |
IUPAC-Name |
2-octyldodecyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C42H82O2/c1-4-7-10-13-16-18-19-20-21-22-23-24-25-26-27-28-30-33-36-39-42(43)44-40-41(37-34-31-15-12-9-6-3)38-35-32-29-17-14-11-8-5-2/h20-21,41H,4-19,22-40H2,1-3H3/b21-20- |
InChI-Schlüssel |
WRUPARRPRIVURX-MRCUWXFGSA-N |
Isomerische SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12779959.png)
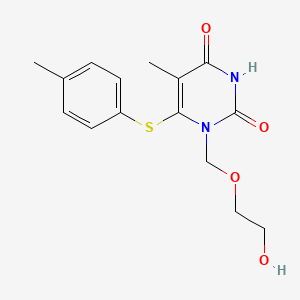
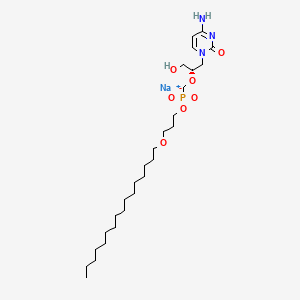

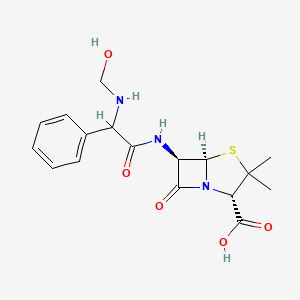

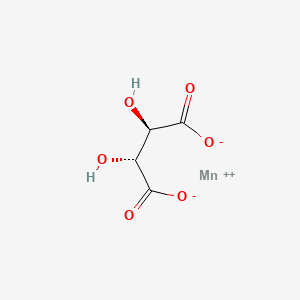

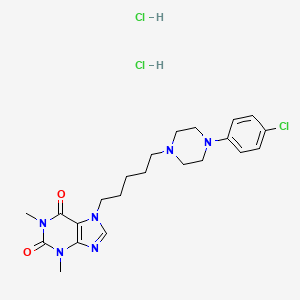

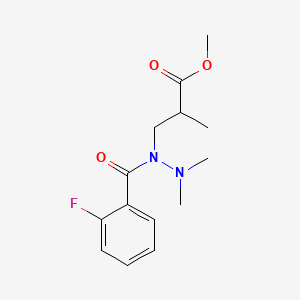
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12780012.png)
